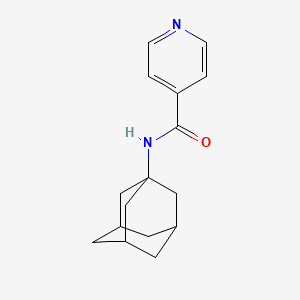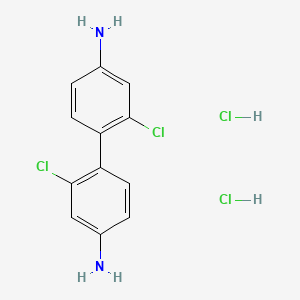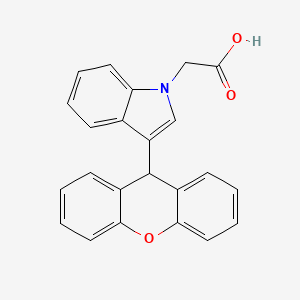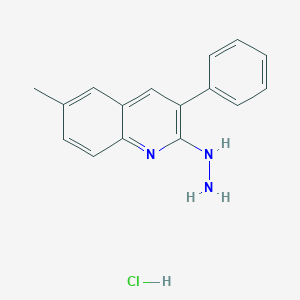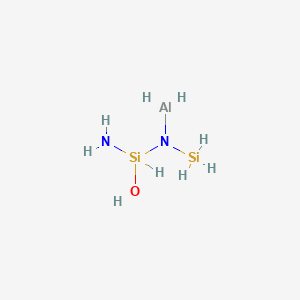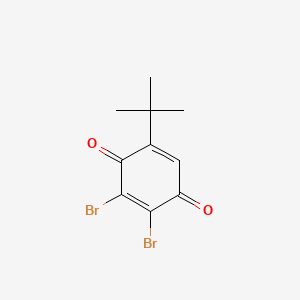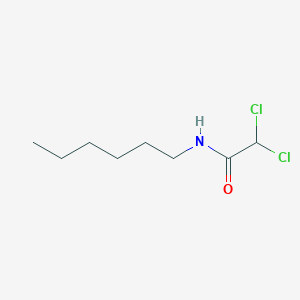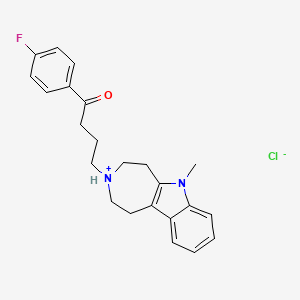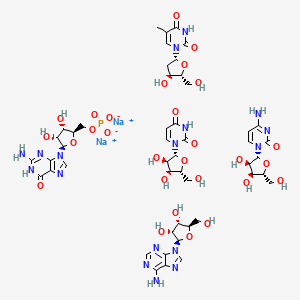![molecular formula C16H16F2N2O4 B13757535 (7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one is a complex organic compound characterized by its unique structure, which includes a cyclohexylmethoxyimino group and a dioxoloindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxoloindole core, introduction of the difluoro groups, and the addition of the cyclohexylmethoxyimino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full potential and therapeutic applications.
Propriétés
Formule moléculaire |
C16H16F2N2O4 |
|---|---|
Poids moléculaire |
338.31 g/mol |
Nom IUPAC |
(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one |
InChI |
InChI=1S/C16H16F2N2O4/c17-16(18)23-12-6-10-11(7-13(12)24-16)19-15(21)14(10)20-22-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,19,20,21) |
Clé InChI |
TYUXVDJWVGWEFT-UHFFFAOYSA-N |
SMILES isomérique |
C1CCC(CC1)CO/N=C\2/C3=CC4=C(C=C3NC2=O)OC(O4)(F)F |
SMILES canonique |
C1CCC(CC1)CON=C2C3=CC4=C(C=C3NC2=O)OC(O4)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


